Quantified Antileishmanial Activity Against Leishmania amazonensis: Promastigote and Amastigote IC50 Values
2,3-Dehydro-3,4-dihydro ivermectin demonstrates in vitro activity against both the promastigote (extracellular) and amastigote (intracellular) life stages of Leishmania amazonensis. This is quantified by IC50 values of 13.8 µM and 3.6 µM, respectively . This data provides a direct potency benchmark for this specific analog in a causative species of cutaneous leishmaniasis.
| Evidence Dimension | Antileishmanial potency (IC50) |
|---|---|
| Target Compound Data | Promastigote IC50 = 13.8 µM; Amastigote IC50 = 3.6 µM |
| Comparator Or Baseline | No direct head-to-head comparator data for ivermectin under identical conditions is provided in the source; however, the data establishes a baseline for this specific analog. |
| Quantified Difference | N/A (Baseline data) |
| Conditions | In vitro assay against L. amazonensis promastigotes and intracellular amastigotes |
Why This Matters
This provides the essential potency values necessary for experimental design and comparison against other antileishmanial candidates in similar assay systems.
